molecular formula C15H22O3 B14286002 8-(4-Methoxyphenoxy)octanal CAS No. 121692-15-7

8-(4-Methoxyphenoxy)octanal

Cat. No.: B14286002
CAS No.: 121692-15-7
M. Wt: 250.33 g/mol
InChI Key: YIUYTEPFYYTBTF-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenoxy)octanal is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a methoxyphenoxy group attached to an octanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenoxy)octanal typically involves the reaction of 4-methoxyphenol with an appropriate octanal derivative. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone. The reaction is carried out under nitrogen atmosphere and heated to around 120°C for 25 hours to achieve high conversion rates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenoxy)octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and cesium carbonate (Cs2CO3) are used under basic conditions.

Major Products Formed

    Oxidation: 8-(4-Methoxyphenoxy)octanoic acid.

    Reduction: 8-(4-Methoxyphenoxy)octanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-Methoxyphenoxy)octanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenoxy)octanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group may also participate in aromatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Octanal: A simpler aldehyde with a similar carbon chain but lacking the methoxyphenoxy group.

    4-Methoxyphenol: Contains the methoxyphenoxy group but lacks the octanal chain.

    8-Phenoxyoctanal: Similar structure but without the methoxy group.

Uniqueness

8-(4-Methoxyphenoxy)octanal is unique due to the combination of the methoxyphenoxy group and the octanal chain, which imparts distinct chemical and physical properties

Properties

CAS No.

121692-15-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

8-(4-methoxyphenoxy)octanal

InChI

InChI=1S/C15H22O3/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-12H,2-7,13H2,1H3

InChI Key

YIUYTEPFYYTBTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCC=O

Origin of Product

United States

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